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Methyl 6-chloro-5-methoxypicolinate

Cat. No.: B15204452
M. Wt: 201.61 g/mol
InChI Key: KMYPJRTWTWZDJU-UHFFFAOYSA-N
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Description

Contextualization within the Picolinate (B1231196) Ester Family and Pyridine (B92270) Derivatives

The picolinate framework is a recurring motif in a variety of biologically active compounds and functional materials. Picolinic acid itself is a catabolite of the amino acid tryptophan. Its esters, including the subject of this article, are part of the broader class of pyridine derivatives. Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. The electronic properties of the pyridine ring, particularly its electron-deficient nature, are significantly influenced by the presence and position of various substituents.

Significance of Substituted Pyridine Carboxylates in Synthetic Organic Chemistry

Substituted pyridine carboxylates are highly prized intermediates in organic synthesis due to the versatile reactivity of their functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of coupling reactions. The halogen and methoxy (B1213986) substituents on the pyridine ring of Methyl 6-chloro-5-methoxypicolinate offer additional handles for chemical modification.

The development of efficient synthetic routes to specifically substituted pyridines is an area of active research. Traditional methods often face challenges in controlling regioselectivity, leading to mixtures of isomers. Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, have provided more precise ways to construct these valuable molecular architectures. For instance, the synthesis of related substituted pyridines has been achieved through multi-step sequences that may involve the protection and activation of the pyridine ring to achieve the desired substitution pattern.

Academic Research Trajectories for Halogenated and Alkoxylated Pyridine Esters

The presence of both a halogen (chloro) and an alkoxy (methoxy) group on the pyridine ring of this compound places it at the intersection of several important research trends. Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals, as the halogen atom can be readily displaced or used as a handle in cross-coupling reactions to introduce further complexity.

Research in this area focuses on developing selective and efficient halogenation methods for pyridine rings, which can be challenging due to the ring's electronic properties. Similarly, the introduction of alkoxy groups can modulate the electronic and steric properties of the pyridine ring, influencing its reactivity and the biological activity of the final products. The synthesis of compounds containing both functionalities, like this compound, often requires carefully designed multi-step synthetic routes.

While specific, detailed research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that are the subject of patent literature. For example, the synthesis of a related compound, 2-((6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)oxy)ethan-1-ol, suggests the use of intermediates with a similar substitution pattern. sigmaaldrich.com The synthesis of a trifluoromethyl analog, Methyl 6-chloro-5-(trifluoromethyl)picolinate, has been reported to proceed from the corresponding pyridine N-oxide, which is then chlorinated. sci-hub.se This suggests a potential synthetic pathway for this compound could involve the chlorination of a 5-methoxypicolinate N-oxide precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B15204452 Methyl 6-chloro-5-methoxypicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 6-chloro-5-methoxypyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3

InChI Key

KMYPJRTWTWZDJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 6 Chloro 5 Methoxypicolinate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comlkouniv.ac.in For Methyl 6-chloro-5-methoxypicolinate, the analysis involves identifying key bonds that can be disconnected to reveal logical precursors or "synthons". studysmarter.co.ukslideshare.net

The primary disconnections for this compound are:

C-COOCH₃ bond (Ester Disconnection): This is a standard and logical disconnection. slideshare.net It breaks the ester linkage to propose the precursor 6-chloro-5-methoxypicolinic acid and a methylating agent. This corresponds to a forward-synthesis esterification reaction.

C-Cl and C-OCH₃ bonds (Functional Group Interconversion): Disconnecting the chloro and methoxy (B1213986) groups from the pyridine (B92270) ring suggests a precursor like a dihalopyridine or a hydroxypyridine, which can be functionalized in the forward synthesis. This strategy relies on well-established aromatic substitution or functional group interconversion (FGI) methods. studysmarter.co.uk

Pyridine Ring Skeleton (Ring Synthesis): A more fundamental disconnection involves breaking the pyridine ring itself. This would lead back to acyclic precursors that can be cyclized to form the pyridine core, for example, through a Bohlmann-Rahtz pyridine synthesis. nih.govresearchgate.net This is generally considered for a de novo synthesis approach. acs.org

The most common and practical synthetic strategies focus on the first two disconnection approaches: functionalizing a pre-existing pyridine ring and then performing the final esterification step.

Precursor Design and Synthesis from Substituted Pyridine Intermediates

The core of the synthesis lies in constructing the 6-chloro-5-methoxy-substituted pyridine ring. This involves the careful introduction of the chloro and methoxy functional groups onto a pyridine scaffold.

Strategies for Introducing Chloro and Methoxy Moieties

The introduction of chloro and methoxy groups onto a pyridine ring can be achieved through several routes, often dictated by the starting material and desired regioselectivity. The electronic properties of these substituents are crucial in drug discovery and can significantly influence molecular interactions. youtube.com

From Pyridine N-Oxides: Pyridine N-oxides are versatile intermediates. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions at different positions than the parent pyridine. For instance, a pyridine N-oxide can be nitrated, and the nitro group can subsequently be displaced or converted to other functionalities.

From Hydroxypyridines (Pyridones): A common strategy involves starting with a hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form). The hydroxyl group can be converted to a chloro group using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (like another halogen) with sodium methoxide (B1231860).

From Dihalopyridines: Starting with a di-substituted pyridine, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, allows for selective functionalization. mdpi.comresearchgate.net One halogen can be selectively replaced by a methoxy group through nucleophilic aromatic substitution, leaving the other halogen intact for further reactions.

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a stabilized carbanion. acs.orgorganic-chemistry.orgharvard.edu This carbanion can then react with an electrophile to introduce a new substituent with high precision. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) and Conditions

Esterification Techniques for Picolinic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 6-chloro-5-methoxypicolinic acid. uni.lu Several methods are available for this transformation.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol or by removing the water formed.

Reaction with Thionyl Chloride: A more reactive approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). mdpi.com The resulting picolinoyl chloride is highly electrophilic and reacts readily with methanol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. byjus.com

Coupling Reagents: Various coupling agents can be used to facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an active ester intermediate, which then reacts with methanol.

Methylation with Diazomethane or Trimethylsilyldiazomethane: These reagents provide a clean and often quantitative method for methylation, but their toxicity and explosive nature require careful handling.

Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and selectivity. The synthesis of polysubstituted pyridines is no exception, with transition-metal catalysis playing a pivotal role. beilstein-journals.org

C-H Activation/Functionalization: Direct C-H activation is an atom-economical strategy for introducing functional groups onto the pyridine ring. acs.org Catalysts based on palladium, rhodium, nickel, or cobalt can selectively activate C-H bonds at specific positions (e.g., C2, C4, or C6), allowing for direct arylation, alkylation, or other modifications. beilstein-journals.orgrsc.orgnih.govnih.gov For instance, a nickel/Lewis acid catalytic system can achieve direct C-2 selective alkenylation of pyridines. nih.gov

Cross-Coupling Reactions: Suzuki, Stille, and Negishi cross-coupling reactions are invaluable for forming C-C bonds. For example, a boronic acid or ester derivative of pyridine (prepared via DoM) can be coupled with a suitable partner in a Suzuki reaction to build more complex structures. nih.gov

Catalytic Halogenation/Methoxylation: While classical methods often use stoichiometric reagents, catalytic versions for introducing chloro and methoxy groups are being developed to enhance sustainability and reduce waste.

Methodological Innovations and Process Optimization in Synthesis

Optimizing the synthesis of fine chemicals like this compound is crucial for industrial applications. Key areas of innovation focus on improving yield, reducing steps, and enhancing safety and environmental friendliness.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and easier scalability. nih.govresearchgate.net Reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a flow system. mdpi.comuc.ptresearchgate.net One-step syntheses of pyridines have been successfully demonstrated using microwave flow reactors. nih.govresearchgate.net

One-Pot Reactions: Designing a synthesis where multiple transformations occur in a single reaction vessel without isolating intermediates (a "one-pot" process) can significantly improve efficiency by reducing workup steps and solvent usage. acs.org For example, a DoM-boronation-Suzuki coupling sequence can be performed in one pot to generate complex biaryls. nih.gov

Process Intensification: This involves developing chemical processes that are more efficient, safer, and more sustainable. This can include using more effective catalysts to lower reaction temperatures and pressures, finding alternative and less hazardous solvents, or integrating reaction and separation steps.

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Pyridine Synthesis

Reactivity and Mechanistic Investigations of Methyl 6 Chloro 5 Methoxypicolinate

Exploration of Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 6-chloro-5-methoxypicolinate is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the nitrogen atom and the methyl carboxylate group. This inherent electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. The chlorine atom at the 6-position serves as a good leaving group in such reactions.

Regioselectivity and Stereoselectivity in Substitution Pathways

In this compound, the primary site for nucleophilic attack is the C6 position, where the chlorine atom is located. This is due to the strong activation provided by the adjacent ring nitrogen and the electron-withdrawing methyl carboxylate group at the C2 position. The methoxy (B1213986) group at the C5 position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack, but its influence is overcome by the stronger activating effects of the other substituents. Consequently, nucleophilic substitution occurs with high regioselectivity at the C6 position.

Stereoselectivity is not a primary consideration in the direct substitution at the C6 position as it involves an achiral center. However, if the incoming nucleophile or the resulting product contains chiral centers, the reaction conditions could potentially influence the diastereomeric ratio of the products.

Displacement of Halogen by Various Nucleophiles

The chlorine atom at the C6 position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. These reactions typically proceed under thermal conditions or with the aid of a base.

Reaction with Amines: The reaction of this compound with primary and secondary amines leads to the formation of the corresponding 6-amino-5-methoxypicolinate derivatives. These reactions are often carried out in a polar solvent, and the use of a base may be required to neutralize the HCl generated during the reaction.

NucleophileProduct
AmmoniaMethyl 6-amino-5-methoxypicolinate
Primary Amines (R-NH₂)Methyl 6-(alkyl/arylamino)-5-methoxypicolinate
Secondary Amines (R₂NH)Methyl 6-(dialkyl/diaryl)amino-5-methoxypicolinate

Reaction with Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the chlorine atom to yield 6-alkoxy-5-methoxypicolinate derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.

NucleophileProduct
Sodium Methoxide (NaOCH₃)Methyl 5,6-dimethoxypicolinate
Sodium Ethoxide (NaOC₂H₅)Methyl 6-ethoxy-5-methoxypicolinate

Reaction with Thiols: Thiolates can also serve as effective nucleophiles for the displacement of the chlorine atom, affording 6-thioether derivatives.

NucleophileProduct
Sodium Thiophenoxide (NaSPh)Methyl 5-methoxy-6-(phenylthio)picolinate

Electrophilic Reactions and Functionalization of the Pyridine Core

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and the carboxylate group. However, the electron-donating methoxy group at the C5 position can direct electrophiles to the ortho and para positions relative to itself. The most likely position for electrophilic attack would be the C4 position, which is ortho to the methoxy group and not sterically hindered. Common electrophilic substitution reactions like nitration or halogenation would require harsh conditions and may result in low yields.

Chemical Transformations of the Carboxylate and Methoxy Groups

The methyl carboxylate and methoxy groups on the pyridine ring can undergo various chemical transformations.

The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-5-methoxypicolinic acid, under acidic or basic conditions. Further, the ester can be reduced to the corresponding primary alcohol, (6-chloro-5-methoxypyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). google.com

The methoxy group is generally stable, but its cleavage to the corresponding phenol, methyl 6-chloro-5-hydroxypicolinate, can be achieved using strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃). organic-chemistry.orgresearchgate.net

Functional GroupReagent/ConditionProduct
Methyl CarboxylateNaOH, H₂O/heat6-Chloro-5-methoxypicolinic acid
Methyl CarboxylateLiAlH₄, THF(6-Chloro-5-methoxypyridin-2-yl)methanol
MethoxyBBr₃, CH₂Cl₂Methyl 6-chloro-5-hydroxypicolinate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The chloro-substituent at the C6 position makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl or heteroaryl groups at the C6 position. For instance, the reaction with phenylboronic acid would yield methyl 5-methoxy-6-phenylpicolinate. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It provides an alternative to the classical nucleophilic aromatic substitution for the synthesis of 6-amino-5-methoxypicolinate derivatives, often under milder conditions and with a broader substrate scope, including less nucleophilic amines. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method allows for the introduction of alkynyl groups at the C6 position. rsc.orgepo.org

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Methyl 6-aryl-5-methoxypicolinate
Buchwald-Hartwig AminationAmine (R-NH₂)Pd catalyst, Ligand, BaseMethyl 6-(amino)-5-methoxypicolinate
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseMethyl 6-alkynyl-5-methoxypicolinate

Detailed Mechanistic Elucidation of Key Reaction Pathways

The mechanism of nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the carboxylate group. In the second, typically fast, step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored. Kinetic studies on related 2-chloro-5-methoxypyridine (B151447) systems have provided insights into the rate-determining step and the influence of substituents on the reaction rate.

The mechanism of transition metal-catalyzed cross-coupling reactions involves a catalytic cycle that typically begins with the oxidative addition of the aryl chloride to a low-valent transition metal complex (e.g., Pd(0)). This is followed by transmetalation with the organometallic coupling partner (e.g., organoboron in Suzuki coupling) and concludes with reductive elimination to yield the final product and regenerate the active catalyst. The specific ligands on the metal center play a crucial role in the efficiency and selectivity of these reactions.

Role of Methyl 6 Chloro 5 Methoxypicolinate As a Versatile Synthetic Building Block

Versatility in Organic Synthesis

The chemical reactivity of Methyl 6-chloro-5-methoxypicolinate is defined by the interplay of its substituents. The chlorine atom at the 6-position is a key site for nucleophilic aromatic substitution and cross-coupling reactions, enabling the introduction of a variety of new functionalities. The methoxy (B1213986) group at the 5-position and the methyl ester at the 2-position influence the reactivity of the pyridine (B92270) ring and provide further handles for derivatization.

This strategic placement of functional groups allows for a range of transformations. For instance, the chloro group can be displaced by nucleophiles such as alkoxides. In one documented synthesis, this compound is treated with the sodium salt of [1-(trifluoromethyl)cyclopropyl]methanol (B1392934) in tetrahydrofuran (B95107) (THF) to yield the corresponding ether. jchemrev.com This reaction highlights the utility of the chloro substituent as a leaving group for the formation of new carbon-oxygen bonds.

Construction of Diverse Heterocyclic Scaffolds

Substituted pyridines are foundational components in a vast number of biologically active compounds and functional materials. acs.org this compound serves as an excellent starting material for the synthesis of more complex pyridine derivatives and for the construction of fused heterocyclic systems.

Synthesis of Novel Substituted Pyridines

The generation of novel substituted pyridines from this compound can be achieved through the targeted modification of its functional groups. The chloro group is particularly amenable to substitution, allowing for the introduction of new carbon, nitrogen, oxygen, or sulfur-based substituents at the 6-position.

General methods for the synthesis of substituted methyl pyridine-carboxylates often start from simpler pyridine precursors. researchgate.net However, the pre-functionalized nature of this compound offers a more direct route to highly substituted products. For example, the palladium-catalyzed cross-coupling of the chloro group with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) would enable the formation of a carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at this position. While specific examples with this exact molecule are not prevalent in readily available literature, the reactivity of 6-chloropicolinates in such reactions is well-established. globalresearchonline.net

Applications in Annulation and Cyclization Reactions

The functional groups on this compound can be strategically employed in annulation and cyclization reactions to build fused heterocyclic systems. For example, the ester and chloro functionalities could potentially be used to construct a new ring fused to the pyridine core.

While direct examples involving this compound in annulation reactions are not extensively documented, the principles can be inferred from similar systems. For instance, the reaction of a functionalized pyrone with a sulfoxide (B87167) has been used to create an anthracene-pyrone structure, demonstrating a formal [4+2] cycloaddition approach. rsc.org A strategically modified derivative of this compound could potentially act as a dienophile or a precursor to a diene in similar cycloaddition strategies to form polycyclic aromatic systems containing a pyridine ring.

Derivatization Strategies for Expanding Chemical Space

Expanding the chemical space around the this compound core is crucial for applications such as drug discovery and materials science. This is achieved through various derivatization strategies that modify the existing functional groups or introduce new ones.

A primary strategy involves the displacement of the chloro group. As previously mentioned, nucleophilic substitution with an alkoxide has been demonstrated. jchemrev.com This reaction could be extended to a wide range of nucleophiles, including amines, thiols, and carbanions, to generate a library of compounds with diverse functionalities at the 6-position.

The methyl ester provides another key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides or converted to other functional groups. Furthermore, the methoxy group could potentially be cleaved to a hydroxyl group, which would open up another avenue for derivatization, such as etherification or esterification. The pyridine nitrogen itself can also be a point of derivatization, for example, through N-oxidation or quaternization. globalresearchonline.net

A summary of potential derivatization reactions is presented in the table below:

Functional GroupReaction TypePotential ReagentsResulting Functionality
6-ChloroNucleophilic Aromatic SubstitutionAlkoxides, Amines, ThiolsEthers, Amines, Thioethers
6-ChloroCross-Coupling (e.g., Suzuki)Boronic acids, Palladium catalystAryl, Heteroaryl, Alkyl groups
2-Methyl EsterHydrolysisLiOH, NaOHCarboxylic Acid
Carboxylic AcidAmide CouplingAmines, Coupling reagentsAmides
5-MethoxyEther CleavageBBr₃, HBrHydroxyl
Pyridine NitrogenN-Oxidationm-CPBAN-Oxide

Utilization in Multi-Step Organic Synthesis Sequences

The true value of a versatile building block is demonstrated in its application in multi-step total synthesis of complex molecules. While a specific total synthesis employing this compound as a starting material is not prominently featured in the literature, its potential is evident from the synthesis of related structures.

For example, in the synthesis of complex bioactive molecules, the introduction of a substituted pyridine core is often a key step. The ability to selectively functionalize this compound at multiple positions makes it an attractive intermediate for such endeavors. A synthetic strategy could involve an initial cross-coupling reaction at the 6-position, followed by modification of the ester and methoxy groups to build up molecular complexity. The principles of multi-step synthesis often involve a combination of strategic bond formations and functional group interconversions to reach a target molecule. libretexts.org

Design Principles for Utilizing Picolinate (B1231196) Esters in Complex Molecule Synthesis

The strategic use of picolinate esters in the synthesis of complex molecules is guided by several key design principles. These principles leverage the inherent reactivity and structural features of the picolinate scaffold.

One fundamental principle is the use of the picolinate's functional groups as "linchpins" to connect different parts of a molecule. The ester can be used as a handle for chain extension or for coupling to other fragments. The substituents on the pyridine ring, such as the chloro and methoxy groups in the case of this compound, provide sites for orthogonal chemical modifications, allowing for the stepwise and controlled assembly of complex structures.

Another design principle involves exploiting the electronic nature of the pyridine ring. globalresearchonline.net The electron-withdrawing character of the nitrogen atom can influence the reactivity of substituents and can be used to direct reactions to specific positions. In the context of this compound, the combination of the electron-withdrawing ester and the electron-donating methoxy group creates a unique electronic environment that can be harnessed for selective transformations.

Furthermore, the pyridine ring can act as a rigid scaffold to control the three-dimensional arrangement of functional groups in a molecule. This is particularly important in the design of pharmacologically active compounds where the spatial orientation of substituents is critical for binding to a biological target. The strategic derivatization of a picolinate ester allows for the systematic exploration of this chemical space.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Chloro 5 Methoxypicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For Methyl 6-chloro-5-methoxypicolinate, ¹H NMR spectroscopy is used to identify the number and connectivity of hydrogen atoms. The aromatic region of the spectrum is expected to show two distinct signals for the two protons on the pyridine (B92270) ring. Additionally, two separate singlets are anticipated in the aliphatic region, corresponding to the protons of the ester's methyl group and the methoxy (B1213986) group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Signals are expected for each of the unique carbon atoms in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the methyl ester and methoxy groups. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ring-H (Position 3) 7.5 - 7.8 Doublet
Ring-H (Position 4) 7.9 - 8.2 Doublet
Methoxy (-OCH₃) 3.9 - 4.1 Singlet
Ester (-COOCH₃) 3.8 - 4.0 Singlet

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) 164 - 166
C-Cl (Ring) 148 - 152
C-OCH₃ (Ring) 155 - 158
C-COOCH₃ (Ring) 120 - 123
CH (Ring) 140 - 142
CH (Ring) 110 - 112
-OCH₃ 55 - 58
-COOCH₃ 52 - 54

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula of this compound is C₈H₈ClNO₃, corresponding to a monoisotopic mass of approximately 201.019 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at m/z corresponding to the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. msu.edu

Electron ionization (EI) or other ionization techniques can induce fragmentation of the parent molecule. The analysis of these fragment ions helps to piece together the molecular structure. Plausible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from the ester or methoxy group, or the loss of a methoxycarbonyl radical (•COOCH₃).

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 202.02655
[M+Na]⁺ 224.00849
[M-H]⁻ 200.01199

Source: Predicted values from PubChemLite, based on the compound's molecular formula. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A strong band in the region of 1720-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations for the ester and the methoxy ether linkage would appear in the 1000-1300 cm⁻¹ region. Vibrations corresponding to the C-Cl bond are typically found in the lower frequency region of 800-600 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present. nih.gov Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system. researchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Expected Frequency Range (cm⁻¹) Type of Vibration
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H (methyl) 2850 - 3000 Stretch
C=O (Ester) 1720 - 1740 Stretch
C=C / C=N (Pyridine Ring) 1400 - 1600 Stretch
C-O (Ester & Ether) 1000 - 1300 Stretch
C-Cl 600 - 800 Stretch

Note: These are general frequency ranges. The exact position of the bands depends on the specific molecular environment.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

A search of the available scientific literature and crystallographic databases did not yield a specific public record of the single-crystal X-ray structure for this compound. However, were such an analysis to be performed, it would reveal the planarity of the pyridine ring and the conformation of the methoxy and methyl ester substituents relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the solid state. For example, studies on similar complex heterocyclic molecules have used this technique to detail molecular conformation and intermolecular hydrogen bonding networks. researchgate.net

Chromatographic Methods for Purity Profiling and Separation of Isomers

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. longdom.org

A reversed-phase HPLC method would be highly suitable for determining the purity of this compound. This method can effectively separate the target compound from starting materials, by-products, and potential regioisomers that may have formed during synthesis. A typical analysis would involve injecting a solution of the compound onto a column, such as a C18 column, and eluting it with a mobile phase, often a gradient mixture of acetonitrile (B52724) and water. A UV detector would be used for quantification, as the pyridine ring is an effective chromophore. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 5: Representative HPLC Method Parameters for Purity Analysis

Parameter Specification
Column Kromasil 100-5-C18 (or equivalent), 4.6 x 150 mm, 5 µm kromasil.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This represents a typical method; specific parameters may require optimization.

Computational and Theoretical Chemistry Investigations on Methyl 6 Chloro 5 Methoxypicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. These methods use the principles of quantum mechanics to model the behavior of electrons in a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Methyl 6-chloro-5-methoxypicolinate, DFT calculations could be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. For instance, the electronegative chlorine and oxygen atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms would be areas of positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. The locations of the HOMO and LUMO on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are powerful tools to study the dynamic behavior of molecules and their interactions with other molecules.

For this compound, conformational analysis using molecular mechanics or quantum mechanical methods could identify the most stable conformations of the molecule. This is particularly relevant for the methoxy (B1213986) and methyl ester groups, which can rotate around their single bonds.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations provide insights into the flexibility of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectra of unknown molecules.

For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities could be compared with experimental data to confirm the molecular structure.

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are valuable for assigning the signals in experimental NMR spectra. Electronic spectra, such as UV-Vis absorption spectra, can also be calculated using time-dependent DFT (TD-DFT) to predict the electronic transitions and the maximum absorption wavelengths.

Topological Descriptors and Cheminformatics Applications

Topological descriptors are numerical values derived from the molecular structure that characterize the topology of the molecule. These descriptors are widely used in cheminformatics for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For this compound, various topological descriptors could be calculated, such as connectivity indices, shape indices, and electrotopological state indices. These descriptors could then be used in statistical models to predict the biological activity or physical properties of the molecule without the need for experimental testing. Cheminformatics tools could also be used to compare the structural and electronic properties of this compound with other known compounds in large chemical databases to identify potential similarities in their biological activities.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis and Green Chemistry Innovations for Picolinate (B1231196) Esters

The chemical industry is increasingly focusing on green and sustainable manufacturing processes, and the synthesis of picolinate esters is no exception. Traditional methods for esterification often rely on harsh conditions and produce significant waste. google.com Current research is geared towards developing more environmentally friendly alternatives.

A notable advancement is the use of heterogeneous catalysts, which can be easily recovered and reused. For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the one-pot synthesis of picolinate and picolinic acid derivatives at ambient temperature. nih.govrsc.org This catalyst facilitates a multi-component reaction and is recyclable, offering a greener pathway to these compounds. nih.gov Another approach involves the use of polyaniline salts as recyclable catalysts for the esterification of carboxylic acids with alcohols, demonstrating good activity and reusability. acs.org

The exploration of alternative energy sources to drive reactions is another key area of green chemistry. While not yet specifically documented for Methyl 6-chloro-5-methoxypicolinate, the use of ultrasound in the synthesis of other esters has been shown to lead to high yields in shorter reaction times and under milder conditions. iaea.org Similarly, photocatalysis is emerging as a powerful tool for organic synthesis, with research demonstrating the reduction of esters to alcohols using novel photocatalysts and visible light, thus avoiding the need for harsh metal reductants. eurekalert.orgsciencedaily.com

Sustainable Method Catalyst/Condition Advantages Example Application
Heterogeneous Catalysis UiO-66(Zr)-N(CH2PO3H2)2Reusable, ambient temperature, one-pot synthesisSynthesis of various picolinate and picolinic acid derivatives nih.govrsc.org
Heterogeneous Catalysis Polyaniline saltsRecyclable, good activityEsterification of carboxylic acids acs.org
Photocatalysis N-BAPUses visible light, avoids harsh reductantsReduction of esters to alcohols eurekalert.orgsciencedaily.com

This table provides a summary of innovative and sustainable methods being explored for the synthesis of esters, including picolinates.

Exploration of Unconventional Reactivity and Catalysis

Beyond sustainable synthesis, researchers are delving into unconventional reactivity and catalysis to access novel picolinate structures and functionalities. This includes harnessing the power of light and electricity to drive chemical transformations.

Photoredox catalysis, for example, has been utilized for the cleavage of picolinium esters, demonstrating the potential of visible light to trigger unique transformations in picolinate-related structures. researchgate.net This opens up new avenues for the functionalization and derivatization of the picolinate core.

Synthetic electrochemistry offers another promising frontier. It allows for the modulation of the oxidation state of catalysts to facilitate reactions that are otherwise challenging. youtube.com For instance, the electroreduction of picolinic acid on mercury electrodes has been studied to understand its reaction pathways, which could inform the design of novel electrochemical synthetic routes. iaea.org The synthesis of tris-picolinate complexes of rhodium and iridium and the study of their electrochemical properties further highlight the interplay between picolinates and electrochemistry. researchgate.net

The development of novel catalyst systems is also crucial. Metal-organic frameworks (MOFs) are being investigated not only as sustainable catalysts but also for their ability to promote unique reactivity due to their defined porous structures and active metal centers. nih.govrsc.org

Catalytic Approach Key Features Potential Application for Picolinates
Photocatalysis Utilizes visible light to initiate redox reactionsCleavage and functionalization of picolinate esters researchgate.net
Electrochemistry Employs electrical current to drive reactionsSynthesis and modification of picolinate structures iaea.orgyoutube.com
Metal-Organic Frameworks Porous, recyclable catalysts with active metal sitesSelective synthesis of picolinate derivatives nih.govrsc.org

This table compares different unconventional catalytic approaches and their potential applications in picolinate chemistry.

Development of Advanced Materials Incorporating Picolinate Scaffolds

The unique coordination properties of the picolinate scaffold make it an attractive building block for the construction of advanced materials. A significant area of research is the development of metal-organic frameworks (MOFs) that incorporate picolinate or structurally related ligands.

These MOFs can exhibit interesting properties such as porosity, which is crucial for applications in gas sorption and storage, as well as catalysis. nih.govgrafiati.com For example, MOFs assembled from pyridylbenzoate ligands, which are structurally similar to picolinates, have shown properties like negative and positive thermal expansion, breathing behavior, and the ability to capture iodine. researchgate.netrsc.org The specific functional groups on the picolinate ring can be tailored to fine-tune the properties of the resulting MOF for specific applications. For instance, a chromium-based MOF has been used for the efficient extraction and preconcentration of parabens from environmental samples. nih.gov

The incorporation of picolinate moieties into polymers is another avenue for creating advanced materials. These polymers could have applications in drug delivery, where the picolinate group could act as a linker that is cleaved under specific physiological conditions. While still an emerging area, the development of picolinate-based polymers holds significant potential for creating functional materials with tailored properties.

Material Type Incorporated Scaffold Key Properties Potential Applications
Metal-Organic Frameworks Pyridylbenzoate ligandsPorosity, thermal expansion, solvatochromismGas storage, catalysis, sensing grafiati.comresearchgate.netrsc.org
Chromium-based MOF Not specifiedHigh sorption capacitySolid phase extraction of organic molecules nih.gov

This table summarizes the types of advanced materials being developed that incorporate picolinate-like scaffolds and their potential uses.

Automation and High-Throughput Methodologies in Picolinate Research

The discovery and optimization of new molecules with desired properties can be a time-consuming process. To accelerate this, researchers are increasingly turning to automation and high-throughput methodologies. These approaches are highly relevant to the study of picolinate esters, particularly in fields like agrochemicals and pharmaceuticals where large libraries of compounds need to be synthesized and screened.

High-throughput screening (HTS) platforms can be used to rapidly test the biological activity of numerous picolinate derivatives. nih.govnih.gov For example, in the development of new herbicides, thousands of compounds might be screened to identify those with potent and selective activity. nih.gov The design and synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids as potential herbicides is an example of where HTS would be invaluable for lead discovery. nih.gov

Automated synthesis platforms can significantly speed up the preparation of these compound libraries. google.com By automating the reaction, purification, and analysis steps, researchers can generate a large number of picolinate analogs in a short amount of time. This is particularly useful for structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are made to understand their effect on its biological activity. nih.gov The integration of software for experimental design and data analysis further enhances the efficiency of this workflow. sciencedaily.com

Methodology Description Advantages in Picolinate Research
High-Throughput Screening (HTS) Rapidly testing large numbers of compounds for biological activity.Accelerated discovery of new herbicides, pharmaceuticals, and other active picolinates. nih.govnih.gov
Automated Synthesis Robotic platforms for automated chemical synthesis and purification.Rapid generation of compound libraries for SAR studies; improved reproducibility. google.com
Integrated Informatics Software for experimental design, data processing, and analysis.More efficient research cycles; data-driven decision making. sciencedaily.com

This table highlights the benefits of automation and high-throughput methodologies in advancing research on picolinate esters.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and identity of Methyl 6-chloro-5-methoxypicolinate?

  • Methodological Answer : Purity and structural identity should be confirmed via a combination of chromatographic and spectroscopic methods:
  • HPLC/GC-MS : Quantify purity using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with a polar column (e.g., DB-5) for volatile derivatives .
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with reference data for pyridine derivatives (e.g., chemical shifts for methoxy groups: δ 3.8–4.0 ppm in 1^1H NMR) .
  • Elemental Analysis : Verify empirical formula (C8_8H8_8ClNO3_3) with ≤0.4% deviation .
    Storage: Store at 0–6°C in amber vials to prevent degradation .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : A two-step synthesis is typical:

Chlorination : React 5-methoxypicolinic acid with POCl3_3 or SOCl2_2 at 80–100°C to introduce the chloro group at the 6-position .

Esterification : Treat the intermediate with methanol in the presence of H2_2SO4_4 (catalytic) under reflux (65–70°C, 6–8 hrs). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Yield Optimization: Use anhydrous conditions and molecular sieves to minimize hydrolysis.

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions in pH 1–13 buffers (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).
  • Kinetic Analysis : Sample aliquots at intervals (0, 1, 3, 7 days) and analyze via HPLC to track degradation products (e.g., hydrolysis to 6-chloro-5-methoxypicolinic acid) .
  • Temperature Control : Conduct parallel studies at 25°C and 40°C to assess Arrhenius behavior .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from impurities or solvent effects:
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 6-chloropicolinate, δ 8.2–8.5 ppm for pyridine protons) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and vibrational frequencies .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :
  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the 4-position, enabling coupling with electrophiles (e.g., aryl halides) .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4/K2_2CO3_3 in DMF:H2_2O (3:1) for biaryl derivatives .
  • Protection/Deprotection : Temporarily protect the methoxy group with SEM-Cl to prevent undesired side reactions during alkylation .

Q. How can researchers address inconsistencies in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and inhibitor concentrations (IC50_{50} ± SEM).
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.